Cas no 875289-80-8 ((S)-2,2'-((5-amino-1-carboxypentyl)azanediyl)diacetic acid hydrate)

(S)-2,2'-((5-amino-1-carboxypentyl)azanediyl)diacetic acid hydrate structure
875289-80-8 structure
Product Name:(S)-2,2'-((5-amino-1-carboxypentyl)azanediyl)diacetic acid hydrate
CAS No:875289-80-8
MF:C10H20N2O7
MW:280.275003433228
CID:1084478
PubChem ID:23586678
Update Time:2025-04-20

(S)-2,2'-((5-amino-1-carboxypentyl)azanediyl)diacetic acid hydrate Chemical and Physical Properties

Names and Identifiers

    • (S)-2,2'-((5-amino-1-carboxypentyl)azanediyl)diacetic acid hydrate
    • N<sup>2</sup>,N<sup>2</sup>-Bis(carboxymethyl)-L-lysine hydrate (1:1)
    • N
    • CS-0201783
    • 941689-36-7
    • A,N
    • L-Lysine, N2,N2-bis(carboxymethyl)-, monohydrate
    • SCHEMBL1007984
    • Nalpha,Nalpha-Bis(carboxymethyl)-L-lysine hydrate
    • Nalpha,Nalpha-Bis(carboxymethyl)-L-lysine hydrate, >=97.0% (TLC)
    • HY-W141997
    • (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid
    • (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate
    • A-Bis(carboxymethyl)-L-lysine hydrate
    • (2S)-6-AMINO-2-[BIS(CARBOXYMETHYL)AMINO]HEXANOIC ACID HYDRATE
    • 875289-80-8
    • L-Lysine, N2,N2-bis(carboxymethyl)-, hydrate (1:x)
    • AKOS022182797
    • AS-78416
    • (2S)-6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid;hydrate
    • N2,N2-bis(carboxyMethyl)-L-Lysine Hydrate
    • (S)-2,2'-((5-amino-1-carboxypentyl)azanediyl)diaceticacidhydrate
    • DS-018681
    • (S)-N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC ACID HYDRATE
    • G69352
    • Inchi: 1S/C10H18N2O6.H2O/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16;/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18);1H2/t7-;/m0./s1
    • InChI Key: WTVPNZLAZFGAFK-FJXQXJEOSA-N
    • SMILES: OC([C@H](CCCCN)N(CC(=O)O)CC(=O)O)=O.O

Computed Properties

  • Exact Mass: 280.12705098g/mol
  • Monoisotopic Mass: 280.12705098g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 10
  • Complexity: 291
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 142Ų
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd